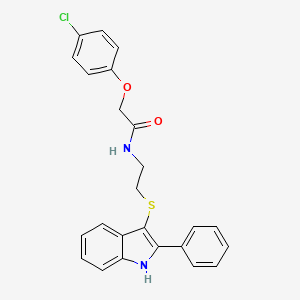

2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a derivative of acetamide with potential biological activities. The presence of the indole moiety, a common structure in natural products and pharmaceuticals, suggests that this compound may exhibit interesting biological properties. The chlorophenoxy group is also a significant moiety that is often associated with herbicidal activity. The combination of these functional groups in one molecule could lead to a compound with multiple applications in medicine and agriculture.

Synthesis Analysis

The synthesis of related indole acetamide derivatives involves the reaction of aminophenyl chlorophenoxy acetamide with indole carboxylic acid in the presence of dry dichloromethane (DCM), lutidine, and a coupling agent such as TBTU . The synthesis of similar compounds typically involves multi-step reactions, starting from readily available precursors such as 4-chlorophenoxyacetic acid, which is then transformed through esterification, hydrazinolysis, and cyclization reactions to yield the desired acetamide derivatives . The synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, for example, is achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in tetrahydrofuran (THF) using anhydrous potassium carbonate .

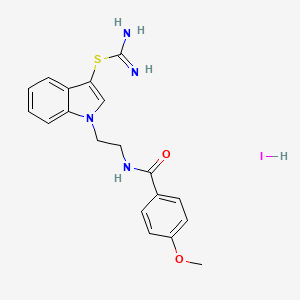

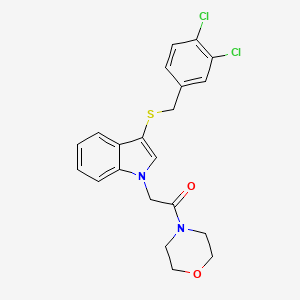

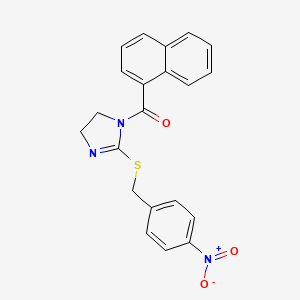

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using various spectroscopic techniques such as FT-IR, NMR (1H and 13C), and mass spectrometry . Single crystal X-ray diffraction studies provide detailed three-dimensional structures . Density functional theory (DFT) calculations, including geometry optimization and vibrational analysis, are used to predict and confirm the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of such acetamide derivatives can be inferred from studies on their biological activities. For instance, the interaction with biological targets such as cyclooxygenase enzymes for anti-inflammatory activity or juvenile hormone binding protein for insect growth regulation involves chemical interactions at the molecular level. The reactivity can also be assessed through computational methods such as molecular docking and analysis of frontier molecular orbitals (HOMO-LUMO) .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by their spectroscopic data and computational studies. The solubility, melting points, and stability can be inferred from the molecular structure and substituents present in the compound. The presence of halogens like chlorine may affect the lipophilicity and hence the bioavailability of these compounds. The intermolecular interactions within the crystal lattice, such as hydrogen bonding and halogen interactions, can influence the compound's physical properties and stability . The bioactivity of these compounds is often correlated with their electronic properties, such as HOMO-LUMO gap, which can be calculated using DFT methods .

Wissenschaftliche Forschungsanwendungen

Accelerated Release of Ethylene in Cotton

Morgan and Hall (1964) discovered that certain compounds, such as 2,4-dichlorophenoxy-acetic acid (a structurally related compound), can stimulate the release of ethylene in cotton plants, indicating the potential for such chemicals to influence plant growth and development (Morgan & Hall, 1964).

Anticancer Drug Synthesis

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through molecular docking analysis, highlighting the potential of similar acetamide derivatives in anticancer drug development (Sharma et al., 2018).

Antibacterial Agents

Desai et al. (2008) synthesized several acetamide derivatives, including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, and evaluated their antibacterial activity, demonstrating the potential of these compounds as antibacterial agents (Desai et al., 2008).

Anti-inflammatory Drug Synthesis

Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative with good yield and confirmed its anti-inflammatory activity through in silico modeling, suggesting the therapeutic potential of acetamide derivatives in anti-inflammatory treatments (Al-Ostoot et al., 2020).

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O2S/c25-18-10-12-19(13-11-18)29-16-22(28)26-14-15-30-24-20-8-4-5-9-21(20)27-23(24)17-6-2-1-3-7-17/h1-13,27H,14-16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHDSUDKBNPJSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2550595.png)

![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2550599.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2550602.png)

![N-Methyl-N-[2-oxo-2-[propan-2-yl(thiophen-2-ylmethyl)amino]ethyl]prop-2-enamide](/img/structure/B2550608.png)

![6-[(4-Bromophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2550615.png)

![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2550618.png)